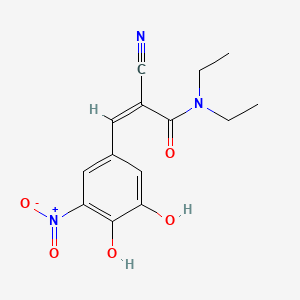

(Z)-Entacapone

Description

Properties

IUPAC Name |

(Z)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRURYQJSLYLRLN-YHYXMXQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)/C(=C\C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317261 | |

| Record name | (Z)-Entacapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145195-63-7 | |

| Record name | (Z)-Entacapone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145195-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Entacapone, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145195637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Entacapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENTACAPONE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X96VV9HUQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Z)-Entacapone mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Entacapone

Introduction

Entacapone is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT) utilized as an adjunct therapy in the management of Parkinson's disease.[1] It is administered concurrently with levodopa (L-DOPA) and a dopa decarboxylase inhibitor (DDCI), such as carbidopa, to ameliorate the symptoms of "wearing-off" phenomena in patients.[2][3] The commercially available and active form of the drug is the (E)-isomer. The (Z)-isomer is the main metabolic product of (E)-entacapone via isomerization.[2][4] This guide provides a detailed examination of the mechanism of action of entacapone, with a focus on its biochemical interactions, pharmacokinetic profile, and the experimental methodologies used to characterize its function.

Core Mechanism of Action: Peripheral COMT Inhibition

The primary therapeutic effect of entacapone is derived from its ability to inhibit COMT in peripheral tissues.[1][5] COMT is a key enzyme responsible for the metabolic breakdown of catechols, including levodopa.[4] In patients receiving levodopa therapy, a significant portion of the administered dose is metabolized in the periphery before it can cross the blood-brain barrier. When co-administered with a DDC inhibitor, COMT becomes the principal enzyme for the peripheral metabolism of levodopa, converting it to 3-O-methyldopa (3-OMD).[1][4]

By inhibiting peripheral COMT, entacapone reduces the conversion of levodopa to 3-OMD. This action leads to a significant increase in the plasma half-life of levodopa and a more sustained plasma concentration.[6][7] Consequently, a greater amount of levodopa is available to cross the blood-brain barrier, where it is converted to dopamine to exert its therapeutic effect.[1] This results in more consistent dopaminergic stimulation in the brain, which helps to alleviate the motor fluctuations experienced by patients with Parkinson's disease.[1][2] It is important to note that entacapone primarily acts peripherally as it does not readily cross the blood-brain barrier.[8]

Caption: Levodopa Metabolism Pathway with Entacapone Inhibition.

Pharmacokinetics and Metabolism

Entacapone is rapidly absorbed following oral administration, with peak plasma concentrations reached in approximately one hour.[1][2] Its absolute bioavailability is about 35%.[1] Entacapone is highly bound to plasma proteins (98%), primarily albumin.[4]

The metabolism of entacapone is extensive. The primary metabolic pathway involves isomerization to its (Z)-isomer, followed by direct glucuronidation of both the parent (E)-isomer and the (Z)-isomer metabolite.[1][4] The resulting glucuronide conjugates are inactive.[4] Excretion occurs mainly through the feces (90%), with a smaller portion (10%) eliminated in the urine.[4]

Quantitative Data

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of entacapone.

Table 1: Pharmacokinetic Parameters of Entacapone

| Parameter | Value | Source(s) |

| Tmax (Time to Peak Concentration) | ~1 hour | [1][2] |

| Bioavailability | ~35% | [1][9] |

| Plasma Protein Binding | 98% | [4] |

| Elimination Half-life (β-phase) | ~2.5 hours | [2] |

| Primary Route of Excretion | Feces (90%) | [4] |

Table 2: Pharmacodynamic Parameters of Entacapone

| Parameter | Value | Source(s) |

| Erythrocyte COMT Inhibition (200 mg dose) | ~65% (maximum) | [4] |

| Erythrocyte COMT Inhibition (800 mg dose) | ~82% (maximum) | [4] |

| In vitro Ki (rat liver COMT) | 10.7 nM | [10] |

| Increase in Daily "ON" Time | 1-2 hours | [3] |

| Reduction in Daily Levodopa Dose | 10-30% | [3] |

Experimental Protocols

In Vitro COMT Inhibition Assay

The inhibitory activity of entacapone on COMT can be determined using an in vitro enzymatic assay. A typical protocol involves the following steps:

-

Preparation of Reagents:

-

Recombinant human soluble COMT (S-COMT) enzyme.

-

A catechol substrate, such as 3,4-dihydroxyacetophenone or a fluorescent probe like 3-BTD.[11]

-

The methyl donor, S-adenosyl-L-methionine (SAM).

-

A buffer solution (e.g., 50 mM PBS, pH 7.4).[11]

-

Cofactors such as MgCl₂ and a stabilizing agent like dithiothreitol (DTT).[11]

-

The test inhibitor (entacapone) at various concentrations.

-

A stop solution (e.g., 0.4M Sodium Borate).

-

-

Assay Procedure:

-

An incubation mixture is prepared containing the S-COMT enzyme, MgCl₂, DTT, the catechol substrate, and varying concentrations of entacapone in the buffer.[11]

-

The mixture is pre-incubated at 37°C for a short period (e.g., 3 minutes).[11]

-

The enzymatic reaction is initiated by the addition of SAM.[11]

-

The reaction proceeds at 37°C for a defined time (e.g., 6-60 minutes).[11]

-

The reaction is terminated by adding the stop solution.

-

-

Detection and Analysis:

-

The formation of the O-methylated product is quantified. This can be achieved through various methods, including:

-

The residual COMT activity is calculated for each inhibitor concentration relative to a control without the inhibitor.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the residual activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]

-

Caption: Experimental Workflow for an In Vitro COMT Inhibition Assay.

Logical Framework for Therapeutic Benefit

The clinical utility of entacapone is logically derived from its pharmacokinetic and pharmacodynamic properties when used as an adjunct to levodopa therapy.

Caption: Logical Flow of Entacapone's Therapeutic Benefit.

Conclusion

The mechanism of action of entacapone is centered on its function as a potent, selective, and reversible peripheral COMT inhibitor. By preventing the peripheral degradation of levodopa, it enhances the bioavailability and prolongs the plasma half-life of this crucial precursor to dopamine. This leads to a more stable and sustained delivery of levodopa to the brain, providing more consistent dopaminergic stimulation and thereby improving the management of motor fluctuations in patients with Parkinson's disease. The primary active compound is the (E)-isomer, while the (Z)-isomer is a major metabolite. The well-defined pharmacokinetic and pharmacodynamic profiles of entacapone, supported by robust experimental data, solidify its role as a valuable component of modern Parkinson's disease therapy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical advantages of COMT inhibition with entacapone - a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. drugs.com [drugs.com]

- 6. researchgate.net [researchgate.net]

- 7. COMT inhibition in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Entacapone - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

(Z)-Entacapone's Potency in COMT Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Entacapone, a nitrocatechol-type inhibitor of catechol-O-methyltransferase (COMT), is a crucial adjunct therapy in the management of Parkinson's disease. It primarily exists as two geometric isomers: (E)-Entacapone and (Z)-Entacapone. The commercially available and therapeutically active form is the (E)-isomer. This technical guide provides an in-depth analysis of the COMT inhibition potency of the (Z)-isomer of Entacapone. Through a review of metabolic pathways and available pharmacological data, this document establishes that this compound is an essentially inactive metabolite of (E)-Entacapone with significantly diminished or no COMT inhibitory activity. This guide also details a representative experimental protocol for assessing COMT inhibition, which can be utilized to quantify the differential potency between the two isomers.

Introduction to Entacapone and COMT Inhibition

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamines, including the neurotransmitter dopamine. In the context of Parkinson's disease treatment, COMT is responsible for the peripheral degradation of levodopa, the primary medication used to manage symptoms, into the inactive metabolite 3-O-methyldopa. By inhibiting COMT, drugs like Entacapone prevent this degradation, thereby increasing the bioavailability and central nervous system penetration of levodopa.[1][2][3]

Entacapone, the active pharmaceutical ingredient, is the (E)-isomer, [(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide].[4] Its synthesis, however, can yield a mixture of both (E) and (Z) isomers. The focus of this guide is to elucidate the pharmacological activity, specifically the COMT inhibition potency, of the (Z)-isomer.

This compound: An Inactive Metabolite

The primary metabolic pathway for (E)-Entacapone involves isomerization to its cis-isomer, this compound.[4][5] This is followed by glucuronidation of both the parent (E)-isomer and the (Z)-isomer. Crucially, the resulting glucuronide conjugates are pharmacologically inactive.[5] This metabolic inactivation pathway strongly indicates that the (Z)-isomer itself possesses negligible COMT inhibitory activity.

While direct quantitative data such as IC50 or Ki values for this compound are not extensively reported in peer-reviewed literature—likely due to its established role as an inactive metabolite—the consistent description of its formation as a step in the inactivation cascade of the active drug provides compelling evidence for its lack of significant potency.

Quantitative Data on Entacapone COMT Inhibition

The following table summarizes the available quantitative data for the inhibition of COMT by Entacapone. It is important to note that these values predominantly refer to the active (E)-isomer.

| Tissue/Enzyme Source | Species | Inhibitor | Potency Metric | Value (nM) | Reference(s) |

| Liver (soluble COMT) | Rat | (E)-Entacapone | IC50 | 14.3 | [6] |

| Liver (total COMT) | Rat | (E)-Entacapone | IC50 | 20.1 | [6] |

| Liver (membrane-bound COMT) | Rat | (E)-Entacapone | IC50 | 73.3 | [6] |

| Liver | Human | (E)-Entacapone | IC50 | 151 | |

| Metabolite | Human | This compound | Activity | Inactive | [5] |

Experimental Protocols for COMT Inhibition Assay

To experimentally verify the COMT inhibition potency of this compound relative to (E)-Entacapone, a robust in vitro assay is required. Below is a detailed methodology for a representative fluorescence-based COMT inhibition assay.

Principle of the Assay

This assay measures the enzymatic activity of COMT by monitoring the O-methylation of a fluorogenic substrate. The rate of formation of the methylated, fluorescent product is quantified in the presence and absence of the test inhibitor. A decrease in the rate of fluorescence generation is proportional to the inhibitory activity of the compound.

Materials and Reagents

-

Recombinant human soluble COMT (S-COMT)

-

S-(5'-Adenosyl)-L-methionine (SAM) iodide salt (methyl donor)

-

3,4-Dihydroxybenzoic acid (catechol substrate) or a fluorogenic substrate like esculetin

-

Inhibitors: (E)-Entacapone and this compound

-

Assay Buffer: 50 mM Phosphate Buffer (pH 7.4) containing 1 mM Dithiothreitol (DTT) and 5 mM Magnesium Chloride (MgCl2)

-

Stop Solution: 0.5 M Acetic Acid

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of the COMT enzyme in a suitable buffer and store at -80°C.

-

Prepare stock solutions of SAM, the catechol substrate, (E)-Entacapone, and this compound in the assay buffer or a suitable solvent like DMSO.

-

Create a series of dilutions for the inhibitors to generate a dose-response curve.

-

-

Assay Reaction:

-

In each well of the 96-well plate, add 50 µL of the assay buffer.

-

Add 10 µL of the inhibitor solution at various concentrations (or vehicle for control wells).

-

Add 20 µL of the COMT enzyme solution and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of a pre-warmed mixture of the catechol substrate and SAM.

-

The final reaction mixture (100 µL) should contain final concentrations of approximately 1-5 µg/mL COMT, 10-50 µM catechol substrate, and 100-500 µM SAM.

-

-

Measurement:

-

Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorogenic product (e.g., for esculetin methylation to scopoletin, Ex/Em ~360/460 nm).

-

Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30-60 minutes) and then stop the reaction by adding 50 µL of the stop solution. Read the final fluorescence.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well from the kinetic reads or use the endpoint fluorescence values.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of COMT activity) by fitting the data to a four-parameter logistic equation.

-

Visualizations

Metabolic Pathway of Entacapone

Caption: Metabolic pathway of (E)-Entacapone.

COMT Inhibition Assay Workflow

Caption: Workflow for a fluorescence-based COMT inhibition assay.

Conclusion

References

- 1. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. COMT inhibition in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. COMT inhibition with entacapone for patients with Parkinson's disease and motor complications: the novelty of continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Entacapone [neuromics.com]

In Vitro Pharmacological Profile of (Z)-Entacapone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entacapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme crucial in the metabolic pathway of levodopa. The commercially available and pharmacologically active form of entacapone is the (E)-isomer. In the course of its metabolism, (E)-entacapone undergoes isomerization to its (Z)-isomer. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of (Z)-Entacapone, focusing on its characterization as a pharmacologically inactive metabolite. This information is critical for researchers in the fields of drug metabolism, pharmacokinetics, and pharmacology to fully understand the disposition and activity of entacapone.

Core Pharmacological Activity: COMT Inhibition

The primary mechanism of action of entacapone is the inhibition of the COMT enzyme. This inhibition reduces the peripheral methylation of levodopa to 3-O-methyldopa, thereby increasing the bioavailability of levodopa in the brain. The pharmacological activity resides entirely within the (E)-isomer.

Comparative Activity of (E)- and (Z)-Isomers

In vitro studies and clinical pharmacology reviews have established that the (Z)-isomer of entacapone is pharmacologically inactive. The main metabolic pathway for (E)-entacapone involves isomerization to this cis-isomer, which is then, along with the parent compound, subject to glucuronidation. The resulting glucuronide conjugates are also inactive[1][2].

Table 1: Comparative In Vitro COMT Inhibition Data for Entacapone Isomers

| Compound | Target | Assay Type | Result | Reference |

| (E)-Entacapone | Catechol-O-methyltransferase (COMT) | Enzyme Inhibition | Potent Inhibitor | FDA Clinical Pharmacology Review |

| This compound | Catechol-O-methyltransferase (COMT) | Enzyme Inhibition | Inactive | FDA Clinical Pharmacology Review[1][2] |

Experimental Protocols

To determine the in vitro pharmacological activity of compounds like entacapone and its isomers, a COMT inhibition assay is a fundamental experimental procedure. Below is a detailed methodology for a representative in vitro COMT inhibition assay.

COMT Activity Inhibition Assay Protocol

This protocol is adapted from established methods for determining COMT inhibitory activity in vitro[3].

3.1.1 Materials and Reagents

-

Recombinant human soluble COMT (S-COMT)

-

Magnesium chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

S-adenosyl-L-methionine (SAM)

-

3-Bromo-5,7-dihydroxycoumarin (3-BTD) or other suitable COMT substrate

-

Test compounds ((E)-Entacapone, this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

96-well microplates

-

Microplate reader with fluorescence detection capabilities

3.1.2 Assay Procedure

-

Preparation of Reaction Mixture: In a 96-well microplate, prepare the reaction mixture containing:

-

Recombinant human S-COMT (e.g., 2.0 µg/mL final concentration)

-

MgCl₂ (e.g., 5 mM final concentration)

-

DTT (e.g., 1 mM final concentration)

-

SAM (e.g., 200 µM final concentration)

-

3-BTD (e.g., 2 µM final concentration)

-

-

Addition of Test Compounds: Add varying concentrations of the test compounds ((E)-Entacapone and this compound) to the wells. Include a vehicle control (solvent only) and a positive control (a known COMT inhibitor).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (3-BTD).

-

Incubation: Incubate the microplate at 37°C for a predetermined time (e.g., 30 minutes).

-

Measurement of Activity: Measure the fluorescence of the product at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Data Analysis: Calculate the percentage of COMT inhibition for each concentration of the test compounds relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve. For this compound, the expectation is that no significant inhibition will be observed at relevant concentrations.

Signaling Pathways and Logical Relationships

Metabolic Pathway of (E)-Entacapone

The metabolic fate of the active (E)-Entacapone is a key aspect of its pharmacological profile. The following diagram illustrates the primary metabolic transformation leading to the inactive (Z)-isomer.

Experimental Workflow for COMT Inhibition Assay

The logical flow of the in vitro COMT inhibition assay is depicted in the following diagram, from reagent preparation to data analysis.

Conclusion

The in vitro pharmacological profile of this compound is characterized by a lack of significant inhibitory activity against catechol-O-methyltransferase. As the primary metabolite of the active (E)-Entacapone, its pharmacological inactivity is a crucial factor in the overall safety and efficacy profile of entacapone treatment. The experimental protocols outlined in this guide provide a framework for the in vitro assessment of COMT inhibitors and can be applied to further investigate the pharmacological properties of related compounds. This comprehensive understanding is essential for drug development professionals and researchers working to advance therapies for conditions such as Parkinson's disease.

References

- 1. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

(Z)-Entacapone: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entacapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines.[1][2] Marketed primarily as the (E)-isomer, it is used in the treatment of Parkinson's disease as an adjunct to levodopa/carbidopa therapy.[1] By inhibiting COMT in peripheral tissues, entacapone increases the plasma half-life of levodopa, allowing for more sustained dopaminergic stimulation in the brain.[1] The (Z)-isomer of entacapone is a significant human metabolite of the administered (E)-isomer.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental data related to (Z)-Entacapone and its parent compound.

Mechanism of Action and Pharmacokinetics

Entacapone's therapeutic effect is derived from its ability to inhibit the COMT enzyme, which is abundant in organs such as the liver and kidneys.[1][5] In patients treated with levodopa and a decarboxylase inhibitor like carbidopa, COMT becomes the primary enzyme responsible for metabolizing levodopa to 3-methoxy-4-hydroxy-L-phenylalanine (3-OMD).[1][3] By blocking this peripheral metabolism, entacapone increases the bioavailability and prolongs the elimination half-life of levodopa, thereby enhancing its therapeutic effects in Parkinson's disease.[6][7]

Pharmacokinetic Profile of (E)-Entacapone

| Parameter | Value | Reference |

| Bioavailability | ~35% | [3] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [3][8] |

| Plasma Protein Binding | 98% (mainly to serum albumin) | [2][3] |

| Elimination Half-Life | 0.4–0.7 hours (β-phase), 2.4 hours (γ-phase) | [6][8] |

| Metabolism | Almost completely metabolized, primarily via isomerization to the (Z)-isomer and subsequent glucuronidation. | [3][8] |

| Excretion | ~10% in urine, ~90% in feces | [3][8] |

Synthesis of Entacapone

The synthesis of entacapone typically involves a Knoevenagel condensation between 3,4-dihydroxy-5-nitrobenzaldehyde and N,N-diethyl-2-cyanoacetamide.[9][10] A significant challenge in the synthesis is the formation of a mixture of (E) and (Z) geometric isomers.[9][11] The desired therapeutic agent is the (E)-isomer, necessitating purification steps to remove the unwanted (Z)-isomer.[11][12]

General Synthesis Scheme

The core reaction for synthesizing entacapone is depicted below. Various catalysts and solvent systems have been employed to optimize the yield and isomeric ratio.

Caption: General synthesis workflow for Entacapone.

Experimental Protocols

Several methods have been reported for the synthesis and purification of entacapone. Below are summaries of key experimental approaches.

Method 1: Amine-Mediated Demethylation

A novel synthesis involves the amine-mediated demethylation of a precursor.[4][13]

-

Reaction: Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl) prop-2-enoate is treated with triethylamine in ethanol.[4]

-

Conditions: The mixture is heated to 70-75°C for 12 hours.[4]

-

Work-up: Ethanol is distilled off, the residue is dissolved in water, acidified with dilute hydrochloric acid, and the product is extracted with ethyl acetate.[4]

-

Purification: The crude product is purified by silica gel column chromatography.[4]

-

Yield: 60% isolated yield of the demethylated product.[4]

Method 2: Process for Preparing (E)-Entacapone Substantially Free of (Z)-Isomer

This process focuses on obtaining the pure (E)-isomer by forming an intermediate salt.[11][12]

-

Reaction: Condensation of 3,4-dihydroxy-5-nitrobenzaldehyde and N,N-diethylcyanoacetamide.[9]

-

Key Step: Formation of an organic or inorganic salt of entacapone, which allows for the selective crystallization of the (E)-isomer. Piperidine is a preferred organic base for this step.[11]

-

Isolation: The (E)-entacapone salt is isolated and then neutralized with an acid to yield the final product with high isomeric purity.[11]

Method 3: Alternative Synthesis via Heck Coupling

A synthesis route utilizing a Palladium-catalyzed Heck coupling reaction has also been explored.[14]

-

Reactants: This method involves the coupling of 4-iodo-2-methoxyphenol with 2-cyano-N,N-diethyl-acrylamide.[14]

-

Catalyst: A Palladium-based catalyst is used to facilitate the carbon-carbon bond formation.[14]

The Role and Formation of this compound

This compound is the geometric isomer of the active (E)-entacapone.[15] While the (E)-isomer is the therapeutically active form, the (Z)-isomer is a significant metabolite in humans.[3][4] The in vivo isomerization of (E)-entacapone to this compound is a key metabolic pathway.[3] The synthesis of entacapone often results in a mixture of both isomers, with the (E) to (Z) ratio varying depending on the reaction conditions.[9][16]

Isomer Ratios in Synthesis

| Synthesis Condition | (E) : (Z) Isomer Ratio | Reference |

| Knoevenagel condensation with piperidine acetate catalyst | 70-80% : 30-20% | [9][11] |

Signaling Pathway Inhibition

Entacapone exerts its therapeutic effect by inhibiting the COMT enzyme, which is a key component in the metabolic pathway of catecholamines, including levodopa.

Caption: Inhibition of Levodopa metabolism by Entacapone.

Conclusion

The discovery of entacapone as a COMT inhibitor has provided a valuable therapeutic option for managing motor fluctuations in Parkinson's disease. The synthesis of the active (E)-isomer presents the challenge of controlling the formation of the (Z)-isomer. Various synthetic strategies have been developed to address this, including novel demethylation reactions and purification methods involving intermediate salt formation. Understanding the synthesis, mechanism of action, and the role of the (Z)-isomer is crucial for researchers and professionals in the field of drug development. Further research into stereoselective synthesis methods could lead to more efficient and cost-effective production of this important medication.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Entacapone - Wikipedia [en.wikipedia.org]

- 3. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Comtan (Entacapone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. Effect of entacapone, a COMT inhibitor, on the pharmacokinetics of levodopa and on cardiovascular responses in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. US20100234632A1 - process for the preparation of entacapone - Google Patents [patents.google.com]

- 10. WO2007094007A1 - An improved process for the preparation of entacapone - Google Patents [patents.google.com]

- 11. CA2674094A1 - Process for preparing entacapone substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form - Google Patents [patents.google.com]

- 12. US20090326062A1 - Process for preparing entacapone substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. GSRS [precision.fda.gov]

- 16. researchgate.net [researchgate.net]

(Z)-Entacapone: A Comprehensive Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entacapone, a nitrocatechol derivative, is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor. It is prescribed as an adjunct to levodopa and carbidopa therapy for the treatment of Parkinson's disease, primarily to address end-of-dose "wearing-off" phenomena. The therapeutically active form of entacapone is the (E)-isomer. However, the potential for isomerization to the (Z)-isomer and other degradation products under various stress conditions is a critical consideration for its formulation, storage, and handling. This technical guide provides an in-depth analysis of the stability of (Z)-Entacapone and its degradation pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Chemical Structure and Isomerism

Entacapone exists as two geometric isomers: (E)-entacapone and this compound. The (E)-isomer is the pharmacologically active substance. The presence of the (Z)-isomer is typically considered an impurity. The conversion between these two forms, particularly the degradation of the active (E)-isomer to the (Z)-isomer, is a key aspect of its stability profile.

Forced Degradation and Stability Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. Entacapone has been subjected to a variety of stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis.

Summary of Forced Degradation Studies

| Stress Condition | Reagents and Conditions | Observation | Reference |

| Acid Hydrolysis | 1.0 N HCl, reflux for up to 12 hours | Considerable degradation observed.[1][2] | [1][2] |

| Base Hydrolysis | 0.05 N NaOH, room temperature for up to 120 minutes | Considerable degradation observed.[1][2] | [1][2] |

| Oxidative Degradation | 3% H₂O₂ | Considerable degradation observed.[1][2] | [1][2] |

| Thermal Degradation | 105°C | Negligible degradation.[3] Some studies show no appreciable degradation.[4] | [3][4] |

| Photodegradation | UV light at 254 nm or 365 nm | The primary degradation product is the (Z)-isomer of entacapone.[5][6][7] | [5][6][7] |

Degradation Pathways

The degradation of entacapone primarily proceeds through isomerization, with some susceptibility to hydrolytic and oxidative pathways under stress conditions.

Photodegradation Pathway: E-Z Isomerization

The most significant degradation pathway for entacapone when exposed to light is the isomerization from the active (E)-isomer to the (Z)-isomer.[5][6][7] This conversion is a critical factor to control during drug product manufacturing and storage to maintain therapeutic efficacy. The photodegradation process in methanolic solutions has been shown to follow second-order kinetics.[5][6]

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. ijpsr.com [ijpsr.com]

- 4. saspublishers.com [saspublishers.com]

- 5. academic.oup.com [academic.oup.com]

- 6. LC/MS/MS study for identification of entacapone degradation product obtained by photodegradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

role of (Z)-Entacapone as a metabolite

(Z)-Entacapone: An In-depth Technical Guide on a Core Metabolite

Introduction

Entacapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolism of levodopa.[1] Administered as the (E)-isomer, entacapone is an established adjunct to levodopa/carbidopa therapy for Parkinson's disease, particularly for managing end-of-dose "wearing-off" phenomena.[1][2] Its primary mechanism involves inhibiting peripheral COMT, which increases the plasma half-life and bioavailability of levodopa, thereby ensuring more sustained dopaminergic stimulation in the brain.[3][4] A crucial aspect of its pharmacology is its metabolism, which is dominated by isomerization to its geometric (Z)-isomer, this compound.[1][5][6] This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of this compound's role, from its formation and pharmacokinetics to its biological activity and the experimental methods used for its study.

Metabolic Formation and Excretion

The primary metabolic transformation of the administered (E)-Entacapone is its conversion to the (Z)-isomer.[1][3]

-

Metabolic Pathway : The main metabolic pathway for entacapone involves isomerization from the (E)-isomer (trans) to the (Z)-isomer (cis).[1][5][7] This is considered a Phase I reaction.[1] This isomerization is followed by a Phase II conjugation reaction, where both the parent drug and the (Z)-isomer undergo direct glucuronidation.[1][6] These glucuronide conjugates are pharmacologically inactive.[1][5]

-

Plasma Profile : In human plasma, this compound is the only Phase I metabolite detected besides the parent (E)-Entacapone, highlighting its significance.[6]

-

Excretion : Entacapone is almost completely metabolized before excretion.[5][7] Following an oral dose, approximately 10% of the parent drug and its metabolites are excreted in urine, with the remaining 90% in feces.[1][5] Within the urinary fraction, the glucuronides of (E)-Entacapone and this compound account for approximately 70% and 25% of the metabolites, respectively.[6]

Data Presentation: Pharmacokinetics and Biological Activity

Quantitative data is essential for understanding the contribution of this compound to the overall pharmacological profile of the parent drug.

Table 1: Comparative Pharmacokinetic Parameters

While comprehensive pharmacokinetic data for this compound is not extensively published, the parameters for the parent (E)-isomer are well-characterized.

| Parameter | (E)-Entacapone (Parent Drug) | This compound (Metabolite) |

| Tmax (Time to Peak Concentration) | ~1 hour[5][7] | Data not available in cited literature |

| Cmax (Peak Plasma Concentration) | ~1.2 µg/mL (after 200 mg dose)[1][5] | Data not available in cited literature |

| Elimination Half-life (t½) | Biphasic: ~0.4-0.7 h (β-phase), 2.4 h (γ-phase)[7] | Data not available in cited literature |

| Bioavailability (Oral) | ~35%[3][5] | Not Applicable |

| Plasma Protein Binding | 98% (mainly to albumin)[1][7] | Data not available in cited literature |

| Accumulation | No evidence of accumulation after multiple doses.[1][8] | No evidence of accumulation; follows a similar trend to the parent drug.[1] |

Table 2: Comparative In Vitro COMT Inhibition

This compound is considered an active metabolite, though its glucuronidated form is inactive.[1] A direct comparison of its inhibitory potency against the parent drug is critical.

| Compound | IC50 (Half-maximal Inhibitory Concentration) | Enzyme Source |

| (E)-Entacapone (Parent Drug) | 151 nM[9] | Human Liver[9] |

| This compound (Metabolite) | Data not available in cited literature | Not Applicable |

Experimental Protocols

To evaluate and compare the COMT inhibitory activity of (E)- and this compound, a robust in vitro assay is required. The following is a detailed methodology synthesized from established protocols.[9][10][11]

Protocol: In Vitro Catechol-O-Methyltransferase (COMT) Inhibition Assay

Objective: To determine the IC50 values of test compounds ((E)- and this compound) against recombinant human COMT enzyme.

3.1. Materials and Reagents

-

Enzyme: Recombinant human soluble COMT (S-COMT).

-

Substrate: A catechol substrate such as Norepinephrine, Dopamine, or 3,4-Dihydroxybenzoic acid.[9][11]

-

Co-substrate (Methyl Donor): S-Adenosyl-L-Methionine (SAM).[10]

-

Test Compounds: (E)-Entacapone and this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Sodium Phosphate buffer (pH 7.4-7.6) at 37°C.[10][11]

-

Stop Solution: 0.4 M Sodium Borate (pH 10.0) or an acid like perchloric acid.[10]

-

Detection System: High-Performance Liquid Chromatography with electrochemical or tandem mass spectrometry detection (HPLC-ECD or LC-MS/MS) for quantifying the methylated product.[11][12][13]

3.2. Procedure

-

Compound Preparation: Prepare stock solutions of (E)-Entacapone and this compound. Perform serial dilutions to create a range of concentrations for generating a dose-response curve.

-

Reaction Mixture Preparation: In a microtiter plate or microcentrifuge tubes, pipette the following in order:

-

Assay Buffer

-

MgCl₂ solution

-

Catechol substrate solution

-

Test compound dilution (or vehicle for control wells)

-

-

Pre-incubation: Equilibrate the reaction mixtures to 37°C for 5-10 minutes.

-

Reaction Initiation: Add a pre-determined amount of COMT enzyme solution to each well to start the reaction. The final reaction volume is typically 200-300 µL.[11][14]

-

Incubation: Incubate the mixture at 37°C for a fixed time (e.g., 60 minutes), ensuring the reaction remains within the linear range.[10]

-

Reaction Termination: Add the Stop Solution to each well to terminate the enzymatic reaction.

-

Product Quantification: Analyze the samples using a validated LC-MS/MS or HPLC method to measure the concentration of the O-methylated product (e.g., normetanephrine from norepinephrine).[11]

3.3. Data Analysis

-

Calculate the rate of product formation for each compound concentration.

-

Determine the percentage of COMT inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value for each compound.

Mandatory Visualization: Pathways and Workflows

Visual diagrams are provided to clarify the metabolic relationships and experimental processes.

Figure 1: Metabolism of (E)-Entacapone and the inhibitory action of both isomers on COMT.

Figure 2: Experimental workflow for determining the COMT inhibitory potency (IC50).

Discussion and Future Directions

The conversion of (E)-Entacapone to this compound is the principal metabolic event, and the resulting metabolite is known to be active before its eventual glucuronidation and inactivation.[1][6] However, a significant knowledge gap exists in the public domain regarding the specific pharmacological characteristics of this compound. For a complete understanding of entacapone's overall clinical effect, the contribution of this major metabolite must be quantified.

Recommendations for Future Research:

-

Quantitative Pharmacokinetics: A definitive study characterizing the full pharmacokinetic profile (Cmax, Tmax, AUC, t½) of this compound in human subjects is necessary to understand its exposure and residence time relative to the parent drug.

-

Direct Potency Comparison: The COMT inhibitory potency (IC50) of purified this compound should be determined using the protocol outlined above and directly compared against the (E)-isomer under identical conditions. This will clarify whether the metabolite contributes significantly to, or detracts from, the therapeutic effect.

-

Enzymology of Isomerization: Investigating the specific enzymes or physiological conditions that facilitate the E-to-Z isomerization in vivo could provide further insights into drug metabolism and potential inter-individual variability.

This compound is the primary and sole Phase I metabolite of (E)-Entacapone found in human plasma.[6] Its formation via isomerization is a key step in the drug's metabolic journey. While it is established as an active metabolite, the lack of precise, publicly available data on its pharmacokinetic profile and COMT inhibitory potency prevents a full assessment of its role in the therapeutic efficacy of entacapone. The methodologies and data frameworks provided in this guide offer a clear path for researchers to address these critical questions and further refine our understanding of this important therapeutic agent.

References

- 1. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson’s Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Entacapone? [synapse.patsnap.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Identification of major metabolites of the catechol-O-methyltransferase inhibitor entacapone in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Pharmacokinetics of oral entacapone after frequent multiple dosing and effects on levodopa disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Preclinical Data on (Z)-Entacapone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolism of catecholamines.[1][2] The commercially available drug is the (E)-isomer, which serves as an adjunct therapy in the management of Parkinson's disease by enhancing the bioavailability of levodopa.[1][3] The main metabolic pathway for (E)-Entacapone involves isomerization to its geometric isomer, (Z)-Entacapone.[4][5][6] This cis-isomer is a significant metabolite whose preclinical profile is crucial for a comprehensive understanding of the drug's overall activity and safety. This document provides an in-depth guide to the available preclinical data on this compound, focusing on its pharmacology, pharmacokinetics, and toxicology.

Pharmacology

(E)-Entacapone exerts its therapeutic effect by inhibiting COMT, thereby reducing the peripheral O-methylation of levodopa to the inactive metabolite 3-O-methyldopa (3-OMD).[4][5] This action increases the plasma half-life and bioavailability of levodopa, allowing for more sustained dopaminergic stimulation in the brain.[1][7]

The (Z)-isomer of entacapone is also pharmacologically relevant. While its glucuronide conjugate is inactive, the (Z)-isomer itself has been noted as an active metabolite.[6] Preclinical in vitro studies have been conducted to determine its COMT inhibitory potential, with one product monograph referencing an IC50 value for (Z)-OR-611 (an alternative designation for this compound), although specific quantitative data from primary literature is sparse. In studies with cynomolgus monkeys, OR-611 (Entacapone) was shown to dose-dependently reduce the formation of 3-O-methyldopa, indicating effective COMT inhibition.[5]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound is intrinsically linked to the administration and metabolism of its parent compound, (E)-Entacapone.

Metabolism: Following oral administration, (E)-Entacapone is rapidly absorbed and undergoes extensive metabolism.[4][6] The primary metabolic transformation is isomerization to the (Z)-isomer.[4][5] This is followed by direct glucuronidation of both the parent (E)-isomer and the (Z)-isomer.[4][6] The resulting glucuronide conjugates are pharmacologically inactive.[6]

Distribution and Elimination: Like its parent compound, this compound's distribution and elimination patterns are influenced by high plasma protein binding (approximately 98%), primarily to albumin.[1] Pharmacokinetic studies have shown that the Cmax and AUC of the (Z)-isomer generally follow the dose-proportional trend of the (E)-isomer.[1] Importantly, studies involving multiple dosing regimens have shown no evidence of accumulation for either Entacapone or its (Z)-isomer metabolite.[1]

Excretion occurs predominantly through feces (90%), with a smaller portion (10%) eliminated in the urine as the parent compound and its metabolites, primarily as glucuronide conjugates.[4] In subjects with moderate hepatic impairment, the AUC and Cmax of both entacapone and its Z-isomer have been observed to increase significantly, by approximately two-fold.[6]

Table 1: Summary of Preclinical Pharmacokinetic Data for Entacapone and its (Z)-Isomer

| Parameter | (E)-Entacapone | This compound (Metabolite) | Species/Source | Citation |

| Absorption | Rapid, Tmax ~1 hour | Follows formation from (E)-isomer | Human | [1][4] |

| Bioavailability | ~35% (Oral) | Dependent on parent drug metabolism | Human | [1] |

| Plasma Protein Binding | 98% (mainly albumin) | Not specifically reported, presumed high | In vitro (Human) | [1] |

| Primary Metabolism | Isomerization to (Z)-isomer, followed by glucuronidation | Glucuronidation | Human | [4][6] |

| Elimination Half-life | Biphasic: 0.4-0.7h (β-phase), 2.4h (γ-phase) | Follows elimination of parent drug | Human | [2] |

| Excretion | 90% feces, 10% urine | Excreted as glucuronide conjugate | Human | [4] |

| Accumulation | No evidence after multiple dosing | No evidence after multiple dosing | Human | [1] |

| Effect of Hepatic Impairment | ~2-fold increase in AUC and Cmax | ~2-fold increase in AUC and Cmax | Human | [6] |

Toxicology and Safety Pharmacology

Specific preclinical toxicology studies conducted solely on the isolated this compound are not extensively reported in the public domain. The safety profile is largely inferred from studies on the parent drug, (E)-Entacapone.

In regulatory animal studies, Entacapone was found to be safe with no significant reported toxicity.[8] Comparative toxicology studies in rats have highlighted a key safety distinction between Entacapone and another COMT inhibitor, Tolcapone. In these studies, high oral doses of Entacapone (up to 600 mg/kg daily) did not produce adverse effects or signs of hepatotoxicity.[8] In contrast, Tolcapone, at similar doses, was associated with increased mortality and liver cell necrosis.[8]

In vitro cytotoxicity assays using various cell lines further support the favorable safety profile of Entacapone.

-

Primary Rat Hepatocytes: Tolcapone induced a significant decline in cell viability at high concentrations, whereas Entacapone showed a much lower cytotoxic effect.[9]

-

HepG2 and Caco-2 Cells: In human hepatoma (HepG2) and intestinal epithelial (Caco-2) cell lines, Tolcapone demonstrated notable toxicity, while Entacapone did not induce a comparable decrease in cell viability at the same concentrations.[9][10]

These findings suggest that the hepatotoxicity associated with Tolcapone is not a class effect for nitrocatechol COMT inhibitors and that Entacapone, and by extension its major metabolites, have a wider safety margin.[8][9]

Table 2: Summary of Preclinical Toxicology Findings

| Study Type | Compound | Species/System | Key Findings | Citation |

| Short-term Oral Toxicity | (E)-Entacapone | Rat | No adverse effects observed at doses up to 600 mg/kg/day. No treatment-related signs of hepatotoxicity. | [8] |

| In Vitro Cytotoxicity | (E)-Entacapone vs. Tolcapone | Primary Rat Hepatocytes | Entacapone showed significantly lower cytotoxicity compared to Tolcapone. | [9] |

| In Vitro Cytotoxicity | (E)-Entacapone vs. Tolcapone | Human HepG2 Cells | Entacapone demonstrated a putative safety profile with cell viability remaining above 85%. | [10] |

| In Vitro Cytotoxicity | (E)-Entacapone vs. Tolcapone | Human Caco-2 Cells | Entacapone did not induce a decrease in cell viability at concentrations where Tolcapone was cytotoxic. | [10] |

Experimental Protocols

1. In Vitro COMT Inhibition Assay:

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COMT.

-

Enzyme Source: Recombinant human COMT or crude tissue preparations (e.g., rat liver S9 fraction).

-

Substrate: A catechol substrate such as 3,4-dihydroxybenzoic acid.

-

Co-substrate: S-adenosyl-L-methionine (SAM) as the methyl donor.

-

Procedure: The enzyme is incubated with the substrate, co-substrate, and varying concentrations of the inhibitor (e.g., this compound). The reaction is stopped after a defined period.

-

Detection: The formation of the methylated product is quantified, typically using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

-

Analysis: Inhibition curves are generated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is calculated from this curve.

2. Cell Viability / Cytotoxicity Assays (e.g., MTT Assay):

-

Objective: To assess the effect of a compound on the viability and metabolic activity of cultured cells.

-

Cell Lines: Relevant cell lines such as HepG2 (human liver), Caco-2 (human intestine), or primary hepatocytes.

-

Procedure: Cells are seeded in multi-well plates and allowed to adhere. They are then exposed to various concentrations of the test compound for a specified duration (e.g., 24-48 hours).

-

MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

-

Detection: The formazan crystals are solubilized, and the absorbance is measured using a microplate spectrophotometer.

-

Analysis: The absorbance is directly proportional to the number of viable cells. Results are often expressed as a percentage of the viability of control (vehicle-treated) cells.

3. In Vivo Rodent Toxicology Study (e.g., 28-Day Repeated Dose):

-

Objective: To evaluate the potential toxicity of a compound after repeated administration over a subchronic period.

-

Species: Typically rats (e.g., Sprague-Dawley).

-

Groups: Multiple dose groups (low, mid, high) and a vehicle control group, with an equal number of male and female animals per group.

-

Administration: The compound is administered daily via a clinically relevant route (e.g., oral gavage) for 28 consecutive days.

-

Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

-

Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed. Tissues are collected and preserved for histopathological examination.

-

Analysis: Data from treated groups are compared to the control group to identify any dose-related adverse effects and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Mandatory Visualizations

Signaling Pathways and Workflows

Caption: Metabolic pathway of (E)-Entacapone to this compound and subsequent inactivation.

Caption: Experimental workflow for an in vitro COMT inhibition assay.

References

- 1. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. COMT Inhibitors | Parkinson's Foundation [parkinson.org]

- 3. Frontiers | A Pilot Study Exploring the Association of Entacapone, Gut Microbiota, and the Subsequent Side Effects in Patients With Parkinson’s Disease [frontiersin.org]

- 4. The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson’s Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduction of circulating 3-O-methyldopa by inhibition of catechol-O-methyltransferase with OR-611 and OR-462 in cynomolgus monkeys: implications for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Opicapone | Safety of COMT-inhibitors in parkinson’s disease: a phase-IV comparative study on adverse events of Tolcapone, Entacapone and Opicapone | springermedicine.com [springermedicine.com]

- 8. Toxicology and safety of COMT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Unveiling the Therapeutic Potential of Pure (Z)-Entacapone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entacapone, a nitrocatechol derivative, is a potent and selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the peripheral metabolism of levodopa. The commercially available formulation of entacapone is the (E)-isomer, which is employed as an adjunct therapy in the management of Parkinson's disease to enhance the bioavailability and prolong the therapeutic effect of levodopa.[1][2] However, the main metabolic pathway of (E)-Entacapone involves isomerization to its (Z)-isomer.[2][3] This technical guide delves into the therapeutic potential of pure (Z)-Entacapone, consolidating available data on its pharmacological activity, and providing detailed experimental protocols for its synthesis, isolation, and analysis. While clinical studies on pure this compound are currently unavailable, in vitro evidence suggests it possesses COMT inhibitory activity equivalent to its (E)-counterpart, indicating a significant, yet largely unexplored, therapeutic promise.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the depletion of dopamine in the brain. Levodopa, a dopamine precursor, remains the cornerstone of symptomatic treatment. However, its efficacy is often limited by extensive peripheral metabolism, primarily by aromatic L-amino acid decarboxylase (AADC) and catechol-O-methyltransferase (COMT).[2] The co-administration of a DDC inhibitor like carbidopa mitigates the former, making COMT the principal enzyme responsible for levodopa's peripheral degradation.[2]

Entacapone, the (E)-isomer of 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide, is a widely used COMT inhibitor that reduces the peripheral conversion of levodopa to the inactive metabolite 3-O-methyldopa (3-OMD).[1] This leads to increased plasma levels and a prolonged elimination half-life of levodopa, thereby providing more sustained dopaminergic stimulation in the brain.[2] A key aspect of (E)-Entacapone's metabolism is its conversion to the geometric (Z)-isomer.[3] This guide focuses on the therapeutic potential of this (Z)-isomer as a pure entity.

Mechanism of Action and In Vitro Activity

Both (E)- and (Z)-isomers of entacapone are potent and selective inhibitors of the COMT enzyme. The primary mechanism of action is the reversible inhibition of COMT in peripheral tissues, which in turn reduces the O-methylation of levodopa.[2] This inhibition leads to a significant decrease in the formation of 3-OMD, thereby increasing the bioavailability of levodopa that can cross the blood-brain barrier.

Signaling Pathway of Levodopa Metabolism and Entacapone Inhibition

Caption: Levodopa metabolism and the inhibitory action of Entacapone isomers.

In vitro studies have demonstrated that the (Z)-isomer of entacapone exhibits COMT inhibitory activity that is equivalent to the (E)-isomer. The IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by half, are of a similar magnitude for both isomers. This suggests that if administered directly, pure this compound would likely exert a comparable therapeutic effect in potentiating levodopa therapy.

Quantitative Data

The following tables summarize the available quantitative data for Entacapone isomers. It is important to note that most pharmacokinetic data pertains to the administration of the (E)-isomer and the subsequent measurement of both isomers in plasma.

Table 1: In Vitro COMT Inhibition

| Isomer | IC50 (Rat Brain S-COMT) | IC50 (Rat Liver S-COMT) |

| (E)-Entacapone | ~0.01 µM | ~0.16 µM |

| This compound | Approximately the same as (E)-isomer | Approximately the same as (E)-isomer |

Table 2: Pharmacokinetic Parameters of (E)-Entacapone (200 mg oral dose)

| Parameter | Value | Unit |

| Tmax | ~1 | hour |

| Cmax | ~1.2 | µg/mL |

| Bioavailability | ~35 | % |

| Protein Binding | 98 | % |

| Elimination Half-life (β-phase) | 0.4 - 0.7 | hours |

| Elimination Half-life (γ-phase) | 2.4 | hours |

Note: Pharmacokinetic data for pure, administered this compound is not available in the public domain.

Experimental Protocols

Synthesis and Separation of this compound

The synthesis of Entacapone typically results in a mixture of (E) and (Z) isomers. The following protocol is a generalized procedure for the synthesis and subsequent separation to obtain pure this compound, based on principles outlined in patent literature.

Workflow for Synthesis and Separation of this compound

Caption: General workflow for the synthesis and separation of Entacapone isomers.

Materials:

-

3,4-dihydroxy-5-nitrobenzaldehyde

-

2-cyano-N,N-diethylacetamide

-

Piperidine

-

Acetic acid

-

Isopropanol

-

Toluene

-

Methanol

-

Hydrogen Bromide (HBr)

Procedure:

-

Condensation Reaction: In a suitable reaction vessel, dissolve 3,4-dihydroxy-5-nitrobenzaldehyde and 2-cyano-N,N-diethylacetamide in isopropanol.

-

Add piperidine and acetic acid as catalysts.

-

Reflux the mixture for 2.5-3.5 hours.

-

Cool the reaction mixture to room temperature to allow for the precipitation of the crude Entacapone isomer mixture.

-

Separation of (Z)-Isomer: The crude product, containing a mixture of (E) and (Z) isomers, can be subjected to separation techniques. One described method involves treating the crude mixture with a specific solvent system (e.g., a mixture of toluene and acetic acid) to selectively precipitate one isomer.

-

Purification: The isolated crude this compound can be further purified by recrystallization from a suitable solvent, such as methanol, to achieve high purity.

Analytical Method for Isomer Separation and Quantification

The following is a summary of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of (E)- and this compound in human plasma.

Materials:

-

Human plasma

-

(E)-Entacapone and this compound reference standards

-

Internal standard (e.g., carbamazepine)

-

Methanol

-

Formic acid

-

Liquid-liquid extraction solvent

Procedure:

-

Sample Preparation: Perform a liquid-liquid extraction of the plasma sample to isolate the Entacapone isomers and the internal standard.

-

Chromatographic Separation:

-

Column: A C18 analytical column (e.g., Gemini C18, 50mm x 4.6mm, 5µm).

-

Mobile Phase: A mixture of 1% formic acid and methanol (e.g., 50:50, v/v).

-

The chromatographic conditions should be optimized to achieve baseline separation of the (E) and (Z) isomers.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.

-

Detection Mode: Multiple reaction monitoring (MRM).

-

Monitor the specific parent-to-product ion transitions for both isomers and the internal standard.

-

-

Quantification: Construct calibration curves using the reference standards to quantify the concentration of each isomer in the plasma samples.

Metabolic Pathway

The primary metabolic transformation of (E)-Entacapone in vivo is isomerization to the (Z)-isomer. Both isomers then undergo glucuronidation to inactive conjugates, which are subsequently excreted.

Metabolic Pathway of (E)-Entacapone

Caption: Metabolic conversion of (E)-Entacapone to this compound and subsequent inactivation.

Discussion and Future Perspectives

The available evidence strongly suggests that pure this compound possesses a therapeutic potential equivalent to the commercially available (E)-isomer due to its comparable in vitro COMT inhibitory activity. As a major metabolite of (E)-Entacapone, the (Z)-isomer undoubtedly contributes to the overall therapeutic effect observed in patients.

The development of pure this compound as a therapeutic agent would require a comprehensive preclinical and clinical research program. Key areas of investigation would include:

-

Pharmacokinetics of Pure this compound: Studies to determine the absorption, distribution, metabolism, and excretion profile of the pure (Z)-isomer when administered directly.

-

In Vivo Efficacy: Preclinical studies in animal models of Parkinson's disease to confirm its efficacy in potentiating levodopa.

-

Safety and Tolerability: A full toxicological assessment to establish the safety profile of the pure (Z)-isomer.

-

Stability: An evaluation of the chemical and physical stability of the pure (Z)-isomer, as some reports suggest it may be less stable than the (E)-isomer.

Should these studies demonstrate a favorable profile, pure this compound could represent a viable alternative or a second-generation COMT inhibitor. Furthermore, a deeper understanding of the pharmacology of the (Z)-isomer could inform the development of novel COMT inhibitors with improved properties.

Conclusion

While the therapeutic focus has historically been on (E)-Entacapone, the scientific evidence indicates that its metabolite, this compound, is an equally potent COMT inhibitor. The therapeutic potential of pure this compound is, therefore, significant and warrants further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize, isolate, and analyze this promising compound. Future preclinical and clinical studies are essential to fully elucidate the pharmacological profile of pure this compound and to determine its potential role in the management of Parkinson's disease and other conditions where COMT inhibition is beneficial.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Isolation of (Z)-Entacapone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis and isolation of (Z)-Entacapone. The protocols are based on established scientific literature and patents, offering a comprehensive guide for obtaining this specific geometric isomer.

Introduction

Entacapone is a potent and selective peripheral catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease.[1] It exists as two geometric isomers, (E)-Entacapone and this compound. The therapeutically active form is the (E)-isomer. However, the (Z)-isomer is a significant human metabolite and is crucial for research, impurity profiling, and analytical standard development.[2] The synthesis of Entacapone typically yields a mixture of both (E) and (Z) isomers, with the (E) form predominating.[1][3] This document outlines the synthesis of the isomeric mixture and provides detailed protocols for the specific isolation and purification of the (Z)-isomer.

Synthesis of (E/Z)-Entacapone Mixture

The most common method for synthesizing Entacapone is through a Knoevenagel condensation reaction. This reaction involves the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylcyanoacetamide.[1] This process typically results in a mixture of (E) and (Z) isomers, with a general ratio of 70-80% (E)-isomer and 20-30% (Z)-isomer.[3][4]

Experimental Protocol: Knoevenagel Condensation

Materials:

-

3,4-dihydroxy-5-nitrobenzaldehyde

-

N,N-diethylcyanoacetamide

-

Toluene

-

Cyclohexane

-

Piperidine

-

Glacial Acetic Acid

Procedure:

-

Charge a reaction vessel with 3,4-dihydroxy-5-nitrobenzaldehyde (17 g) and N,N-diethylcyanoacetamide (16.9 g) in a solution of toluene (85 ml) and cyclohexane (85 ml) at room temperature.[5]

-

Add piperidine (0.78 g) to the mixture.[5]

-

Raise the temperature of the reaction mixture to reflux (88-94°C) and remove water azeotropically.[5]

-

After the reaction is complete (monitored by a suitable method like TLC), add glacial acetic acid (34 ml) to the reaction mixture.[5]

-

Cool the mixture to 25-30°C and stir.[5]

-

Filter the resulting precipitate and wash with toluene and then with water.[5]

-

Dry the solid under vacuum at 50-55°C to obtain the crude Entacapone mixture.[5]

Expected Outcome:

This procedure yields a crystalline solid which is a mixture of (E) and this compound. The typical isomer ratio is approximately 70-80% (E) and 20-30% (Z).

Isolation and Purification of this compound

While most literature focuses on the removal of the (Z)-isomer to obtain pure (E)-Entacapone, specific methods for the isolation of pure this compound have been developed. One such method involves the purification of a crude mixture obtained from the demethylation of a 3-O-alkylated Entacapone precursor. The crude product, rich in the (Z)-isomer, is then purified by crystallization.

Experimental Protocol: Isolation of this compound by Crystallization

This protocol is adapted from a patented method for preparing pure this compound.[6][7]

Materials:

-

Crude (E/Z)-Entacapone mixture (as synthesized above or from a demethylation reaction)

-

Methanol

-

Toluene

-

Acetic Acid

Procedure:

-

Dissolve the crude Entacapone mixture in a mixture of toluene, acetic acid, and methanol.[6][7] This creates a partially soluble slurry.

-

Filter the slurry to obtain a clear solution.

-

The filtrate, which is enriched with the (Z)-isomer due to its higher solubility in this solvent system compared to the (E)-isomer, is collected.

-

Concentrate the filtrate by distillation to precipitate the crude this compound.

-

Further purify the obtained solid by recrystallization from methanol.[6][7]

-

Filter the purified solid and dry to obtain pure this compound.

Expected Outcome:

This process yields pure this compound with a high purity profile. A patent describing a similar process reports obtaining this compound with an HPLC purity of 99.87% and a melting point of 148.8°C.[6][7]

Data Presentation

The following tables summarize the quantitative data from the described synthesis and isolation processes.

Table 1: Synthesis of (E/Z)-Entacapone Mixture via Knoevenagel Condensation

| Parameter | Value | Reference |

| Starting Material 1 | 3,4-dihydroxy-5-nitrobenzaldehyde (17 g) | [5] |

| Starting Material 2 | N,N-diethylcyanoacetamide (16.9 g) | [5] |

| Solvent System | Toluene (85 ml) / Cyclohexane (85 ml) | [5] |

| Catalyst | Piperidine (0.78 g) | [5] |

| Reaction Temperature | 88-94°C (Reflux) | [5] |

| Product Yield | 22.7 g | [5] |

| Isomer Ratio | (E)-isomer: ~70-80%, (Z)-isomer: ~20-30% | [3][4] |

Table 2: Purification of this compound

| Parameter | Value | Reference |

| Starting Material | Crude (E/Z)-Entacapone Mixture | [6][7] |

| Purification Method | Fractional Crystallization | [6][7] |

| Solvent System | Toluene, Acetic Acid, Methanol | [6][7] |

| Final Purity (HPLC) | 99.87% | [6][7] |

| Melting Point | 148.8°C | [6][7] |

Visualizations

Synthesis and Isolation Workflow

The following diagrams illustrate the synthesis pathway and the isolation workflow for this compound.

Caption: Synthesis and Isolation of this compound.

Logical Relationship of Entacapone Isomers

Caption: Relationship between Entacapone Isomers.

References

- 1. US20100234632A1 - process for the preparation of entacapone - Google Patents [patents.google.com]

- 2. ias.ac.in [ias.ac.in]

- 3. CA2674094A1 - Process for preparing entacapone substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form - Google Patents [patents.google.com]

- 4. US20090326062A1 - Process for preparing entacapone substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form - Google Patents [patents.google.com]

- 5. Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "A Process For The Preparation Of Z & E Isomers Of Entacapone" [quickcompany.in]

- 7. WO2007094007A1 - An improved process for the preparation of entacapone - Google Patents [patents.google.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Entacapone (E/Z) Isomers

Abstract

This application note details three robust High-Performance Liquid Chromatography (HPLC) methods for the effective separation of the geometric (E) and (Z) isomers of Entacapone, a selective catechol-O-methyltransferase (COMT) inhibitor. The (E)-isomer is the active pharmaceutical ingredient (API), while the (Z)-isomer is a related impurity that must be monitored and controlled.[1][2] The methods presented utilize different reversed-phase columns and mobile phase compositions to achieve optimal resolution and selectivity. This document provides comprehensive experimental protocols, quantitative performance data, and a logical workflow to guide researchers, scientists, and drug development professionals in the successful implementation of these analytical procedures.

Introduction

Entacapone, chemically (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide, is a medication primarily used in the management of Parkinson's disease. During its synthesis, the pharmacologically active (E)-isomer can be accompanied by the (Z)-isomer.[2] Regulatory guidelines necessitate the accurate quantification of this and other impurities to ensure the safety and efficacy of the final drug product. The methods outlined herein are designed to provide clear separation between the (E) and (Z) isomers of Entacapone, enabling precise quantification for quality control and research purposes.

Experimental Protocols

Three distinct HPLC methods have been validated for the separation of Entacapone isomers. The detailed experimental conditions for each method are provided below.

Method 1: Isocratic Separation on Gemini C18

This method, adapted from a liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) procedure, offers a rapid and efficient separation of (E) and (Z)-Entacapone.[3]

-

Chromatographic Conditions:

-

Column: Gemini C18, 50 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: 1% Formic Acid in Water and Methanol (50:50, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: Ambient

-

Detection: UV at 310 nm

-

Method 2: Isocratic Separation on Symmetry C18

This method provides excellent resolution between the two isomers using a phosphate buffer system.[4]

-

Chromatographic Conditions:

Method 3: Gradient Separation on Kinetex C18

This gradient method, utilizing a core-shell column, is suitable for the quantification of the (Z)-isomer and other impurities in Entacapone API.[5]

-

Chromatographic Conditions:

-

Column: Phenomenex Kinetex C18, 100 mm x 4.6 mm, 2.6 µm particle size[5]

-

Mobile Phase A: 0.1% Orthophosphoric Acid in Water[5]

-

Mobile Phase B: Methanol[5]

-

Gradient Program:

-

0-5 min: 42% B

-

5-15 min: 42-70% B

-